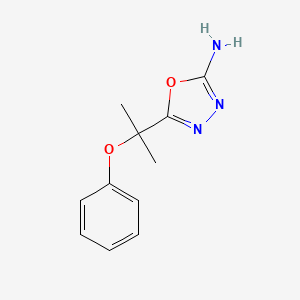
(R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is a chiral compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile typically involves the reaction of a thiazolidine derivative with a chloroacetylating agent. The reaction conditions may include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while substitution could result in various thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Biologically, thiazolidine derivatives have been studied for their potential antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar applications.
Medicine
In medicinal chemistry, thiazolidine derivatives are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, antidiabetic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The chloroacetyl group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
2-Chloroacetylthiazole: Another chloroacetylated thiazole derivative with potential biological activities.
Uniqueness
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is unique due to its specific substitution pattern and chiral nature
特性
CAS番号 |
613267-16-6 |
|---|---|
分子式 |
C6H7ClN2OS |
分子量 |
190.65 g/mol |
IUPAC名 |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7ClN2OS/c7-1-6(10)9-4-11-3-5(9)2-8/h5H,1,3-4H2 |
InChIキー |
WPMZIZVPJORINX-UHFFFAOYSA-N |
正規SMILES |
C1C(N(CS1)C(=O)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)


![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)







![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
